molecular formula C5H6N2 B1584649 2-Vinyl-1H-imidazole CAS No. 43129-93-7

2-Vinyl-1H-imidazole

Cat. No.: B1584649
CAS No.: 43129-93-7
M. Wt: 94.11 g/mol
InChI Key: MLMGJTAJUDSUKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinyl-1H-imidazole can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Vinyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-ethenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMGJTAJUDSUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340465
Record name 2-Vinylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43129-93-7
Record name 2-Vinylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some potential applications of 2-Vinyl-1H-imidazole in polymer chemistry?

A1: this compound is a versatile monomer that can be polymerized to create polymers with various properties. Its imidazole ring introduces nitrogen atoms into the polymer backbone, leading to interesting properties such as:

  • Antibacterial activity: As mentioned in the research paper, some 2-ethenyl-1H-imidazole derivatives demonstrate potent antibacterial activity. [] This property can be explored in the development of new polymeric materials with inherent antimicrobial properties.

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